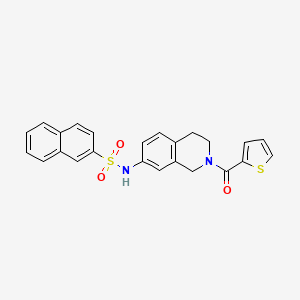
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C24H20N2O3S2 and its molecular weight is 448.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thermal Fragmentation and Rearrangement
A study by Gaber et al. (2008) explored the thermal fragmentation of N-arylbenzamide oximes and O-phenylsulfonyloximes, which are structurally related to the compound of interest. The research found that these compounds undergo a series of complex reactions under thermal conditions, leading to the formation of various products through a free radical mechanism. This study suggests potential applications in understanding the thermal stability and reactivity of similar sulfonamide compounds (Gaber, Al-Ahmadi, & Baryyan, 2008).
Inhibition of Protein Kinases
Isoquinolinesulfonamides have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. A notable example is Hidaka et al. (1984), who demonstrated that derivatives of naphthalenesulfonamides exhibit selective inhibition towards certain protein kinases, suggesting applications in the development of new therapeutic agents targeting these enzymes (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Synthesis of Complex Organic Molecules
The synthesis of michellamines, korupensamines, and ancistrobrevine B, as reported by Hoye et al. (1999), demonstrates the compound's relevance in the synthesis of complex organic molecules. This research highlights the utility of naphthalene and tetrahydroisoquinoline (THIQ) derivatives in organic synthesis, providing a foundation for the development of novel pharmaceuticals and materials (Hoye, Chen, Hoang, Mi, & Priest, 1999).
Coordination Compounds and Crystal Structures
Macías et al. (2003) synthesized zinc complexes with sulfonamides containing 8-aminoquinoleine, revealing the potential of sulfonamide derivatives in forming coordination compounds with interesting crystal structures. This application is significant for the development of new materials with specific optical, electronic, or catalytic properties (Macías, Garcı́a, Villa, Borrás, Castiñeiras, & Sanz, 2003).
Biodesulfurization
Kirimura et al. (2002) explored the biodesulfurization of naphthothiophene and benzothiophene, demonstrating the microbial ability to selectively cleave carbon-sulfur bonds. This research points towards environmental applications, particularly in the bioremediation of sulfur-containing pollutants (Kirimura, Furuya, Sato, Ishii, Kino, & Usami, 2002).
Propriétés
IUPAC Name |
N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S2/c27-24(23-6-3-13-30-23)26-12-11-18-7-9-21(14-20(18)16-26)25-31(28,29)22-10-8-17-4-1-2-5-19(17)15-22/h1-10,13-15,25H,11-12,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTABWPNPHMGUAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

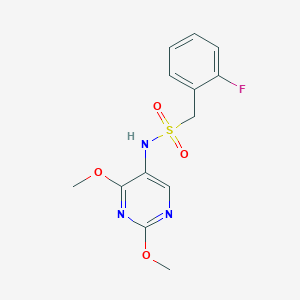
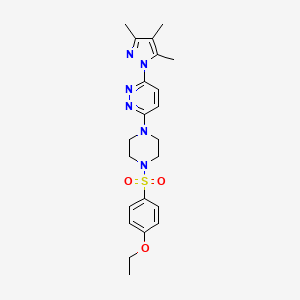
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2,3-dihydro-1-benzofuran-5-sulfonohydrazide](/img/structure/B2385287.png)
![3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2385288.png)
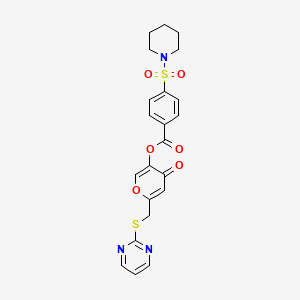
![Tert-butyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2385294.png)
![N-[(1-Aminocycloheptyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2385297.png)
![N-[(5-bromopyrazin-2-yl)methyl]-2-(methoxymethyl)-6-methylpyrimidin-4-amine](/img/structure/B2385298.png)
![2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2385299.png)
![N-[(4-fluorophenyl)methyl]-3-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2385300.png)
![methyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2385301.png)
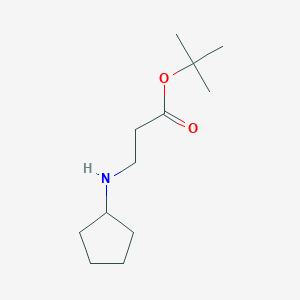
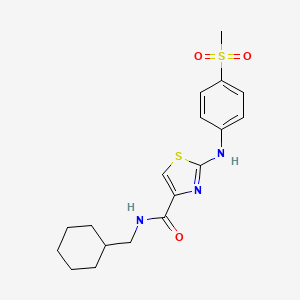
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide](/img/structure/B2385306.png)